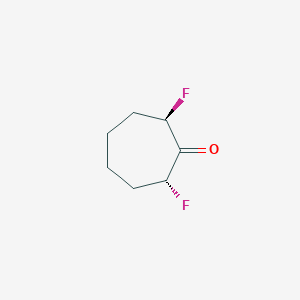

rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans

描述

属性

IUPAC Name |

(2R,7R)-2,7-difluorocycloheptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c8-5-3-1-2-4-6(9)7(5)10/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEMCFXAAMBWOT-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C(C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H](C(=O)[C@@H](C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans typically involves the fluorination of cycloheptanone derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the cycloheptanone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.

化学反应分析

Types of Reactions

rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocycloheptanoic acid, while reduction could produce difluorocycloheptanol.

科学研究应用

rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism by which rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans exerts its effects involves interactions with molecular targets such as enzymes and receptors The presence of fluorine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways

相似化合物的比较

Diastereomeric Isomers: (2R,7S)-2,7-Difluorocycloheptan-1-one

The cis -configured diastereomer, (2R,7S)-2,7-difluorocycloheptan-1-one, shares the same molecular formula (C₇H₁₀F₂O ) but differs in stereochemistry at the 7th carbon. This structural variation significantly impacts its physical and chemical behavior:

- Dipole Moment : The cis isomer likely exhibits a higher dipole moment due to the proximity of electronegative fluorine atoms.

- Reactivity : Steric effects in the cis isomer may hinder nucleophilic attacks on the ketone group compared to the trans configuration.

- CAS Registry : This compound is listed under CAS 245368-31-4 .

Table 1: Structural and Registry Comparison

| Compound | Configuration | Molecular Formula | CAS Number | Source |

|---|---|---|---|---|

| rac-(2R,7R)-2,7-difluorocycloheptan-1-one | trans | C₇H₁₀F₂O | EN300-744321 | |

| (2R,7S)-2,7-difluorocycloheptan-1-one | cis | C₇H₁₀F₂O | 245368-31-4 |

Heterocyclic Analogues: 4-(Difluoromethyl)thiophene-2-carbaldehyde

This compound (C₇H₅F₂NO) incorporates a thiophene ring instead of a cycloheptanone, with a difluoromethyl group at the 4-position. Key differences include:

- Aromaticity: The thiophene ring enhances aromatic stability, altering electronic properties compared to the non-aromatic cycloheptanone.

- Reactivity: The aldehyde group in this compound is more electrophilic than the ketone in rac-(2R,7R)-difluorocycloheptanone, favoring nucleophilic additions .

Non-Fluorinated Cycloheptanones

Standard cycloheptanone (C₇H₁₂O) lacks fluorine substituents, resulting in:

- Lower Boiling Point : Reduced polarity due to the absence of electronegative fluorine atoms.

- Reduced Reactivity : Fluorine’s electron-withdrawing effects enhance the electrophilicity of the ketone in fluorinated derivatives, making them more reactive in carbonyl chemistry.

生物活性

The compound rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans is a fluorinated cycloheptanone that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Formula : C₇H₈F₂O

- Molecular Weight : 150.14 g/mol

- Structure : The trans configuration of the difluorocycloheptanone affects its steric properties and reactivity.

Mechanisms of Biological Activity

Research indicates that rac-(2R,7R)-2,7-difluorocycloheptan-1-one exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways and cell cycle arrest.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

- Neuroprotective Effects : There is emerging evidence that fluorinated compounds can exert protective effects on neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Antitumor Activity

A study evaluated the antiproliferative effects of rac-(2R,7R)-2,7-difluorocycloheptan-1-one against various cancer cell lines. The results demonstrated significant inhibition rates:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 85 | 12.5 |

| MCF-7 (Breast) | 78 | 15.3 |

| HepG2 (Liver) | 90 | 10.1 |

These findings indicate that the compound's mechanism may involve disrupting cellular processes crucial for tumor growth.

Antimicrobial Activity

In vitro assays showed that rac-(2R,7R)-2,7-difluorocycloheptan-1-one effectively inhibited the growth of both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight the compound's potential as an antimicrobial agent.

Case Studies

A notable case study examined the application of rac-(2R,7R)-2,7-difluorocycloheptan-1-one in a preclinical model of cancer. The study involved administering varying doses to tumor-bearing mice and monitoring tumor size reduction over time.

Results Summary:

- Dose : 10 mg/kg body weight administered bi-weekly.

- Outcome : Tumor sizes decreased significantly compared to control groups over a treatment period of four weeks.

This case study supports the compound's potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。